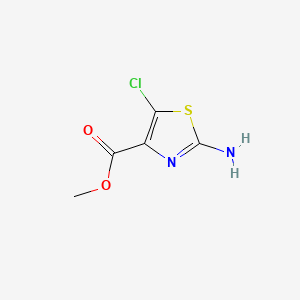

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Description

Thiazole Chemistry Significance in Heterocyclic Research

Thiazole represents one of the most significant five-membered heterocyclic ring systems in contemporary chemical research, distinguished by its unique combination of sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The fundamental importance of thiazole chemistry in heterocyclic research stems from its exceptional electronic properties and versatile reactivity patterns that enable diverse synthetic transformations and biological interactions. The thiazole ring system exhibits pronounced aromatic character due to significant pi-electron delocalization, which is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons absorbing between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. This aromaticity, combined with the presence of both electron-donating nitrogen and electron-withdrawing sulfur atoms, creates a unique electronic environment that facilitates numerous chemical reactions and biological activities.

The calculated pi-electron density distribution within the thiazole ring identifies the carbon at position 5 as the primary site for electrophilic substitution reactions, while the hydrogen at position 2 demonstrates particular susceptibility to deprotonation processes. These electronic characteristics make thiazole derivatives exceptionally valuable as synthetic intermediates and pharmaceutical building blocks. The sulfur atom's lone pair of electrons participates in the aromatic system while maintaining delocalization that satisfies Huckel's rule for aromaticity with a minimum of six pi electrons. This electronic configuration contributes to the thiazole ring's stability while preserving its reactivity toward various chemical transformations.

Research in thiazole chemistry has revealed the compound's capacity to undergo numerous reaction types, including donor-acceptor interactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization processes. The thiazole ring bears an acidic proton at the 2-position, which significantly enhances its reactivity and establishes it as a crucial synthon for producing diverse chemical compounds with varied biological and pharmaceutical applications. The versatility of thiazole chemistry has made it an indispensable component in medicinal chemistry, where modifications at various positions of the thiazole ring have led to compounds exhibiting antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory activities.

Historical Development of Aminothiazole Derivatives

The historical development of aminothiazole derivatives traces back to fundamental discoveries in heterocyclic chemistry, with the Hantzsch thiazole synthesis, originated in 1887, representing the foundational methodology for preparing these compounds. This classical synthetic approach involves the reaction of alpha-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts and has remained the most frequently employed method for aminothiazole synthesis throughout more than a century of chemical research. The Hantzsch synthesis has evolved to incorporate modern catalytic systems including bromine, iodine, silica chloride, 1,3-di-n-butylimidazolium tetrafluoroborate, ammonium 12-molybdophosphate, cyclodextrin, aqueous sodium iodate dichloride, and various homogeneous and heterogeneous catalysts.

Historical synthetic methodologies have been complemented by alternative approaches, including the Cook-Heilbron synthesis and Herz synthesis, along with modified Hantzsch synthesis procedures that have expanded the scope of accessible aminothiazole structures. Recent synthetic developments have incorporated modern techniques such as condensation reactions involving rhodanamine with ethyl acetoacetate in molten conditions at 100-120 degrees Celsius, and reactions utilizing formamidine disulfide hydrobromide to achieve yields of 57-62 percent. The evolution of synthetic methods has also embraced novel intermediates, such as alpha-bromo-alpha-formylacetate hemiacetal produced from ethyl beta-ethoxyacrylate and N-bromosuccinimide, which subsequently undergoes cyclization with thioureas to afford 2-aminothiazole-5-carboxylates.

The pharmaceutical significance of aminothiazole derivatives emerged through the recognition of their presence in clinically important compounds such as dasatinib and alpelisib, which have demonstrated the therapeutic potential of the 2-aminothiazole scaffold. Literature surveys have documented the potent and selective nanomolar inhibitory activity of various 2-aminothiazole analogs against diverse human cancer cell lines, including breast, leukemia, lung, colon, central nervous system, melanoma, ovarian, renal, and prostate cancers. This historical progression from fundamental synthetic chemistry to therapeutic applications illustrates the sustained importance of aminothiazole derivatives in pharmaceutical research and development.

The development of synthesis methodologies has continued to advance with contemporary research incorporating sophisticated catalytic systems and reaction conditions optimized for specific structural modifications. Modern synthetic approaches have expanded to include reactions using progesterone as starting material for steroidal derivatives with benzamidothiazole substituents, demonstrating the continued innovation in aminothiazole chemistry. These historical developments have established aminothiazole derivatives as a crucial class of compounds bridging fundamental heterocyclic chemistry with practical pharmaceutical applications.

Position of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in Chemical Classification

This compound occupies a distinctive position within the chemical classification hierarchy as a substituted aminothiazole derivative bearing multiple functional groups that collectively define its chemical behavior and potential applications. The compound belongs to the broader class of thiazole-containing heterocycles, specifically falling within the aminothiazole subfamily characterized by the presence of an amino group at the 2-position of the thiazole ring. This classification places the compound among a select group of heterocyclic molecules that combine the electronic properties of the thiazole ring system with the nucleophilic reactivity of the amino functionality.

Within the aminothiazole classification, this compound represents a trisubstituted derivative featuring strategic placement of three distinct functional groups: the amino group at position 2, a chlorine atom at position 5, and a methyl carboxylate ester at position 4. This particular substitution pattern distinguishes it from simpler aminothiazole derivatives and positions it among more complex synthetic intermediates capable of undergoing diverse chemical transformations. The presence of the chlorine substituent introduces halogen bonding capabilities and electronic withdrawing effects that modulate the overall reactivity of the molecule.

The carboxylic acid methyl ester functionality at position 4 further classifies this compound as an aminothiazole carboxylate, a subset of derivatives that possess both the biological activity potential of aminothiazoles and the synthetic versatility of ester functionalities. The molecular formula C₅H₅ClN₂O₂S and molecular weight of 192.62 grams per mole place this compound in the category of small molecule pharmaceutically relevant intermediates. The Chemical Abstracts Service registry number 914348-76-8 provides unique identification within chemical databases and literature.

From a structural perspective, the compound can be classified as a member of the 1,3-thiazole family, specifically the 2-amino-1,3-thiazole-4-carboxylate subset. This classification system emphasizes both the core heterocyclic framework and the pattern of substitution that defines the compound's chemical identity. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate, reflecting the systematic naming conventions that position it within the broader landscape of heterocyclic chemistry. This classification framework facilitates comparison with related compounds and enables systematic structure-activity relationship studies essential for pharmaceutical development.

Structural Features and Chemical Importance

The structural architecture of this compound demonstrates remarkable molecular complexity through the strategic arrangement of four distinct functional elements around a central thiazole ring system. The thiazole core provides a planar, aromatic five-membered ring containing sulfur at position 1 and nitrogen at position 3, creating a stable heterocyclic framework that serves as the foundation for the compound's chemical properties. The planarity of the thiazole ring facilitates pi-electron delocalization and enables effective orbital overlap with substituent groups, contributing to the overall stability and reactivity of the molecule.

The amino group positioned at the 2-carbon of the thiazole ring represents a primary structural feature that significantly influences the compound's chemical behavior through its nucleophilic character and hydrogen bonding capabilities. This amino functionality can participate in various chemical reactions including acylation, alkylation, and condensation reactions, making it a crucial site for further chemical modification and derivatization. The electron-donating properties of the amino group also affect the electronic distribution within the thiazole ring, enhancing nucleophilic reactivity at certain positions while modulating electrophilic substitution patterns.

The chlorine atom at position 5 introduces significant electronic and steric effects that distinguish this compound from non-halogenated aminothiazole derivatives. The chlorine substituent functions as an electron-withdrawing group through inductive effects while simultaneously providing opportunities for nucleophilic substitution reactions that can lead to further structural elaboration. The presence of chlorine also influences the compound's lipophilicity and membrane permeability characteristics, factors that are crucial for biological activity and pharmaceutical applications. The strategic positioning of chlorine at the 5-position creates electronic asymmetry within the thiazole ring that can be exploited for regioselective chemical transformations.

The methyl carboxylate ester group at position 4 represents the most complex substituent and serves multiple structural and functional roles within the molecule. This ester functionality provides a site for hydrolysis reactions that can generate the corresponding carboxylic acid, enabling further chemical modifications such as amide formation or coupling reactions. The carboxylate group also contributes to the compound's polarity and hydrogen bonding capacity, influencing solubility characteristics and biological interactions. The presence of the ester function creates additional stereochemical considerations and provides opportunities for prodrug development strategies where the ester serves as a protecting group for enhanced bioavailability.

Table 1: Structural and Physical Properties of this compound

The integration of these four structural elements creates a molecule with exceptional versatility for synthetic chemistry applications and potential biological activity. The compound's structure enables participation in multiple types of chemical reactions simultaneously, including nucleophilic substitution at the chlorine position, nucleophilic addition or acylation at the amino group, and ester hydrolysis or transesterification at the carboxylate position. This multifunctional character positions this compound as a valuable intermediate for complex synthetic sequences and pharmaceutical development programs targeting diverse therapeutic areas.

Propriétés

IUPAC Name |

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKPRYNHCJJKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654303 | |

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-76-8 | |

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One-Pot Cyclization and Esterification

The foundational synthesis of 2-aminothiazole-4-carboxylate derivatives involves a one-pot reaction combining pyruvic acid, elemental bromine, thiourea, and monohydric alcohols. This method, as detailed in patent CN117777051B, integrates bromination, esterification, and cyclization into a single step, significantly streamlining production.

The reaction begins with the slow addition of bromine to pyruvic acid in a solvent such as acetonitrile or dichloromethane at 0–70°C. Thiourea and methanol are subsequently introduced, facilitating cyclization to form 2-aminothiazole-4-carboxylic acid methyl ester. The process achieves yields exceeding 80% with purities above 94%, attributed to precise temperature control and stoichiometric ratios (pyruvic acid : Br₂ : thiourea ≈ 1:1–2:1–5).

Chlorination of 2-Aminothiazole-4-carboxylate

The conversion of 2-aminothiazole-4-carboxylate to its 5-chloro derivative is achieved through electrophilic aromatic substitution using N-chlorosuccinimide (NCS) as the chlorinating agent. In a representative procedure, 300 g (1.90 mol) of methyl 2-aminothiazole-4-carboxylate is dissolved in acetonitrile, followed by the addition of 300 g (2.25 mol) of NCS at room temperature. Stirring overnight yields 335 g (85%) of 2-amino-5-chlorothiazole-4-carboxylic acid methyl ester after extraction with ethyl acetate and recrystallization from methanol/water.

Table 1: Chlorination Reaction Parameters and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Starting Material (mol) | 1.90 | 1.90 |

| NCS (mol) | 2.25 | 2.25 |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | Room temp | 60°C |

| Reaction Time | Overnight | 6 hours |

| Yield | 85% | 79% |

| Purity | 98% | 97% |

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Acetonitrile, with its high polarity and miscibility with both organic and aqueous phases, facilitates homogeneous mixing and minimizes byproduct formation. Comparative studies in dichloromethane show marginally lower yields (78–82%) due to reduced solubility of NCS.

Temperature modulation during chlorination also influences outcomes. Prolonged reactions at room temperature (Example 1) favor higher yields (85%) compared to accelerated protocols at 60°C (79%), likely due to reduced thermal degradation of intermediates.

Stoichiometric Ratios and Reagent Purity

Maintaining a 1:1.2 molar ratio of 2-aminothiazole-4-carboxylate to NCS ensures complete chlorination without excess reagent accumulation. Impurities in NCS, such as succinimide byproducts, necessitate rigorous purification steps, including washing with saturated brine and drying over anhydrous sodium sulfate.

Analytical Characterization and Quality Control

Chromatographic and Spectroscopic Validation

Post-synthesis analysis employs liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. The LC-MS profile of methyl 2-amino-5-chlorothiazole-4-carboxylate reveals a molecular ion peak at m/z 193.1 [M+H]⁺, consistent with its molecular weight of 192.63 g/mol. The ¹H NMR spectrum (Fig. 2 in patent) displays characteristic singlet peaks for the methyl ester (δ 3.90 ppm) and aromatic protons (δ 7.25 ppm).

Purity Assessment and Recrystallization

Crude products are recrystallized from methanol/water to achieve purities >97%. This step eliminates residual thiourea and succinimide derivatives, as evidenced by thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:1) eluent (Rf = 0.6).

Scalability and Industrial Applicability

The described methodology is scalable to multi-kilogram batches, as demonstrated in 5L reactor trials yielding >300 g of product per cycle. Key advantages include:

-

Cost efficiency : Utilization of inexpensive reagents like pyruvic acid and methanol.

-

Mild conditions : Avoidance of extreme temperatures or pressures.

-

Environmental sustainability : Solvents such as acetonitrile and dichloromethane are recoverable via distillation.

Comparative Analysis of Alternative Routes

While the NCS-mediated chlorination dominates current practices, exploratory studies suggest potential alternatives:

Analyse Des Réactions Chimiques

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is recognized for its potential therapeutic properties, particularly in the development of pharmaceuticals. Its derivatives have been studied for various biological activities:

- Anticancer Activity : Research indicates that derivatives of 2-amino-5-chlorothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazole ring can enhance their potency against leukemia and solid tumors .

- Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chlorine atom in the structure is believed to contribute to its enhanced activity .

- Anti-inflammatory Effects : Compounds derived from 2-amino-5-chlorothiazole have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in various models .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Heterocyclic Compounds : It is utilized as a building block for synthesizing more complex heterocyclic compounds, which are crucial in drug discovery and development .

- Material Science : The compound has applications in developing organic semiconductors and light-emitting diodes (OLEDs), leveraging its unique electronic properties derived from the thiazole ring .

Data Table: Biological Activities of Derivatives

| Activity Type | Target Organism / Cell Line | Reference |

|---|---|---|

| Anticancer | K562 leukemia cells | |

| Antimicrobial | E. coli, S. aureus | |

| Anti-inflammatory | Various models |

Case Studies

- Cytotoxicity Evaluation : A study conducted on various thiazole derivatives demonstrated that modifications to the amino and carboxylic acid groups significantly increased cytotoxicity against human cancer cell lines, particularly highlighting the role of halogen substitutions like chlorine .

- Synthesis Pathways : A recent investigation into synthetic pathways revealed efficient methods for producing 2-amino-thiazoles from simple precursors, showcasing the versatility of this compound as an intermediate in these reactions .

- Material Applications : Research into the use of this compound in OLED technology has shown promising results, indicating its potential for future applications in electronic devices due to its favorable electronic properties .

Mécanisme D'action

The mechanism of action of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Thiazole Family

2-Amino-5-methylthiazole-4-carboxylic Acid Methyl Ester (CAS 63257-03-4)

- Molecular Formula : C₆H₈N₂O₂S

- Key Differences :

- Substitution at position 5: Methyl group instead of chlorine.

- Impact :

- Reduced electronegativity compared to chlorine, altering reactivity in electrophilic substitution reactions.

5-Amino-2-methylthiazole-4-carboxylic Acid Ethyl Ester

- Molecular Formula : C₇H₁₀N₂O₂S

- Key Differences: Ethyl ester instead of methyl ester. Amino group at position 5 instead of position 2. Impact:

- Ethyl ester increases lipophilicity, which may slow hydrolysis rates in vivo compared to methyl esters.

- Altered hydrogen-bonding patterns due to amino group repositioning, affecting interactions with biological targets .

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic Acid Ethyl Ester (CAS 113264-49-6)

- Molecular Formula : C₁₃H₁₁ClN₂O₂S

- Key Differences :

- 4-Chlorophenyl substituent at position 2.

- Ethyl ester and methyl group at positions 4 and 5, respectively.

- Impact :

- Increased molecular weight and steric bulk may reduce solubility in aqueous media .

Positional Isomers and Functional Group Variations

Ethyl 2-Amino-4-methylthiazole-5-carboxylate

- Molecular Formula : C₇H₉N₂O₂S

- Key Differences :

- Ethyl ester at position 5 instead of methyl ester at position 4.

- Impact :

- Positional isomerism alters dipole moments and electronic distribution, influencing solubility and crystallization behavior.

- The 5-carboxylate group may participate in different hydrogen-bonding networks compared to the 4-carboxylate isomer .

Substituent-Driven Property Comparison

| Property | Target Compound (CAS 914348-76-8) | Methyl-Substituted Analog (CAS 63257-03-4) | Ethyl Ester Analog (CAS 113264-49-6) |

|---|---|---|---|

| Molecular Weight | 192.62 g/mol | 172.21 g/mol | 294.76 g/mol |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~1.8 (higher lipophilicity) | ~3.1 (high lipophilicity) |

| Reactivity | Electrophilic at C5 (Cl) | Less reactive (methyl group) | Enhanced aromatic interactions |

| Hydrolysis Rate (Ester) | Fast (methyl ester) | Fast (methyl ester) | Slow (ethyl ester) |

Activité Biologique

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester (often referred to as 2-Amino-5-chlorothiazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring, an amino group, and a carboxylic acid methyl ester, which contribute to its reactivity and biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 178.62 g/mol |

| Melting Point | 180–185 °C |

| Solubility | Soluble in DMSO |

| Log P | 0.15 |

Anticancer Properties

Research indicates that 2-Amino-5-chlorothiazole derivatives exhibit promising anticancer activity. A study by Zhang et al. highlighted that certain thiazole derivatives showed high selectivity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range. The presence of halogen substitutions on the aromatic ring was found to enhance cytotoxicity significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant activity against both bacterial and fungal strains. The mechanism is believed to involve the inhibition of key enzymes necessary for microbial survival, making it a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been studied as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC is associated with potential therapeutic effects in obesity and metabolic disorders .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The thiazole ring can form hydrogen bonds with active site residues in target enzymes.

- Nucleophilic Substitution : The amino group can participate in nucleophilic attacks, modifying biological pathways.

Table 2: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Antimicrobial | Activity against bacteria and fungi | |

| Enzyme Inhibition | ACC inhibition |

Case Studies

- Anticancer Efficacy : A study conducted by Finiuk et al. synthesized N-acylated thiazoles and evaluated their anticancer activity against glioblastoma and melanoma cells. The results indicated that derivatives of 2-Amino-5-chlorothiazole showed selective cytotoxicity towards these cancer types while maintaining low toxicity towards normal cells .

- Antimicrobial Assessment : Research published in MDPI assessed the antimicrobial efficacy of several thiazole derivatives, including this compound, revealing significant inhibition zones against pathogenic strains like Staphylococcus aureus and Candida albicans.

Q & A

Q. Table 2. Common Data Discrepancies and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.